

chemical structure and stereochemistry of 2,5-Diaminopyridine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Diaminopyridine dihydrochloride

Cat. No.: B1582690

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Diaminopyridine Dihydrochloride**: Structure, Stereochemistry, and Applications

Introduction

2,5-Diaminopyridine dihydrochloride is a versatile heterocyclic organic compound that has garnered significant attention from the scientific community. As a disubstituted pyridine, its unique electronic and structural properties make it a valuable building block in a multitude of applications, ranging from pharmaceutical development to materials science.^[1] This guide provides a comprehensive overview of its chemical structure, stereochemical considerations, synthesis, and its pivotal role as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Physicochemical Properties

2,5-Diaminopyridine dihydrochloride is the salt form of 2,5-diaminopyridine. The dihydrochloride designation indicates that both of the basic nitrogen atoms—the pyridine ring nitrogen and the amino groups—are protonated, forming a stable salt with two equivalents of hydrochloric acid. This salt form generally confers greater stability and higher water solubility compared to the free base.

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Two amino (-NH₂) groups are attached to this ring at the C2 and C5

positions. The presence and positioning of these functional groups are crucial to its chemical reactivity and biological activity.

Caption: Chemical structure of **2,5-Diaminopyridine Dihydrochloride**.

Table 1: Physicochemical Properties of **2,5-Diaminopyridine Dihydrochloride**

Property	Value
CAS Number	26878-35-3
Molecular Formula	C ₅ H ₇ N ₃ ·2HCl[1]
Molecular Weight	182.05 g/mol [1][2]
Appearance	Purple to yellow or brown crystalline powder[1][3]
Melting Point	264 - 271 °C (decomposes)[1][2][4]
Purity	≥ 97%[1][4]
SMILES	Cl[H].Cl[H].Nc1ccc(N)nc1[4][5]
InChI Key	RWHNUWWUPZKDQP-UHFFFAOYSA-N[4][5]

Stereochemistry and Tautomerism

Stereoisomerism: The 2,5-diaminopyridine molecule is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry, meaning it does not exhibit enantiomerism or diastereomerism. Therefore, there are no stereoisomers of this compound to consider.

Tautomerism: A significant aspect of the stereochemistry of aminopyridines is the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. For 2-aminopyridine derivatives, the most common form of tautomerism is the amino-imino tautomerism. The molecule can exist in the canonical amino form or rearrange to an imino form.

Computational studies on related 2-aminopyridine derivatives have shown that the canonical amino tautomer is generally the most stable form.^[6] The energy barrier for proton transfer to the imino form is significant, meaning the amino form is the predominant species under normal conditions.^[6]

[Click to download full resolution via product page](#)

Caption: Amino-imino tautomerism in 2,5-diaminopyridine.

Synthesis and Reactivity

2,5-Diaminopyridine and its dihydrochloride salt can be synthesized through various chemical routes. A common laboratory and industrial method involves the reduction of a nitro-substituted precursor.

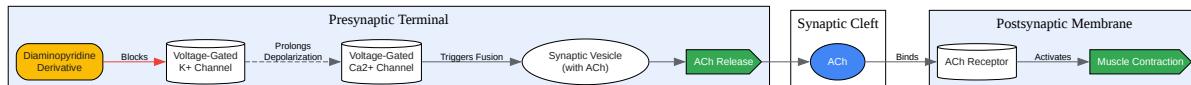
General Synthesis Protocol (Reduction of 5-nitro-2-aminopyridine):

- Dissolution: 5-nitro-2-aminopyridine is dissolved in a suitable solvent, such as ethanol or methanol.
- Catalyst Addition: A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.^[3]
- Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Filtration: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

- Salt Formation: The resulting 2,5-diaminopyridine free base is then treated with a stoichiometric amount of concentrated hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the dihydrochloride salt.
- Isolation and Purification: The precipitated **2,5-diaminopyridine dihydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.

Another reported method involves the reflux of 5-acetamido-2-amino-4,6-dihydroxypyrimidine with concentrated hydrochloric acid.^[7] This approach combines deacetylation and dehydroxylation with the formation of the hydrochloride salt in a single pot.

Applications in Research and Drug Development


The unique structure of **2,5-diaminopyridine dihydrochloride** makes it a crucial precursor and intermediate in several fields.

1. Pharmaceutical Synthesis:

This compound is a key building block for a variety of biologically active molecules.^[1] Its derivatization allows for the synthesis of compounds with diverse pharmacological profiles. It is particularly noted for its use in developing treatments for neurological disorders.^[1] Some research suggests its derivatives may enhance Nerve Growth Factor (NGF) levels, which is a promising strategy for conditions like Alzheimer's disease.^[1]

2. Neurobiology and Neurotransmitter Modulation:

While 2,5-diaminopyridine itself is primarily a synthetic intermediate, the broader class of diaminopyridines has well-established roles in neurobiology. For instance, the isomer 3,4-diaminopyridine (Amifampridine) is an approved drug for Lambert-Eaton myasthenic syndrome.^{[8][9]} It acts by blocking voltage-gated potassium channels, which prolongs the presynaptic action potential and enhances the release of acetylcholine at the neuromuscular junction.^[10] ^[11] Although the mechanism of action for derivatives of the 2,5-isomer may differ, its structural similarity suggests potential for modulating neurotransmission.^[7]

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action for diaminopyridine-based neuromodulators.

3. Other Applications:

Beyond pharmaceuticals, **2,5-diaminopyridine dihydrochloride** serves as a reagent in organic synthesis and has been investigated for use in agrochemicals to enhance plant growth and stress resistance.^[1] It is also used in the preparation of organo-soluble polyimides and organic-inorganic hybrid compounds.^{[3][4]}

Conclusion

2,5-Diaminopyridine dihydrochloride is a compound of significant scientific interest, underpinned by its straightforward yet highly functionalized chemical structure. While it lacks complex stereochemistry in the form of chirality, its potential for tautomerism is an important consideration. Its primary value lies in its role as a versatile synthetic intermediate, enabling the construction of a wide array of complex molecules. For researchers in drug discovery, particularly in the field of neuropharmacology, and for material scientists, **2,5-diaminopyridine dihydrochloride** remains a pivotal and indispensable chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Diaminopyridine dihydrochloride | 26878-35-3 | FD55082 [biosynth.com]
- 3. 2,5-Diaminopyridine CAS#: 4318-76-7 [m.chemicalbook.com]
- 4. 2,5-Diaminopyridine 97 26878-35-3 [sigmaaldrich.com]
- 5. 2,5-Diaminopyridine dihydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy Pyrimidine-2,5-diamine dihydrochloride (EVT-13276463) [evitachem.com]
- 8. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amifampridine - Wikipedia [en.wikipedia.org]
- 10. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and stereochemistry of 2,5-Diaminopyridine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582690#chemical-structure-and-stereochemistry-of-2-5-diaminopyridine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com